REACTION_CXSMILES
|
Br[CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[O:13][CH3:14].[NH:15]1[C:19](=[O:20])[CH2:18][CH2:17][C:16]1=[O:21].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[O:21]=[C:16]1[CH2:17][CH2:18][C:19](=[O:20])[N:15]1[CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][C:6]=1[O:13][CH3:14] |f:2.3.4|
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Name
|
|
Quantity
|
11.66 g
|
Type
|
reactant
|
Smiles
|
BrCCOC1=C(C=C(C=O)C=C1)OC
|
Name
|
|
Quantity
|
4.46 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1=O)=O
|
Name
|
|
Quantity
|
8.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
O=C1N(C(CC1)=O)CCOC1=C(C=C(C=O)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |